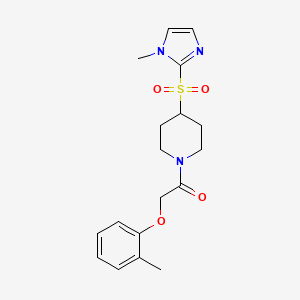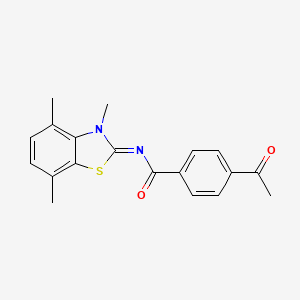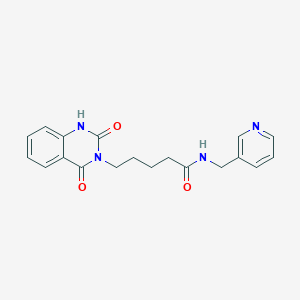
1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone represents a class of sulfonamide and amide derivatives with potential bioactivity. A study detailed the synthesis of related sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were synthesized through a reaction involving chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with alkyl (or substituted aryl) acid chloride or sulfonyl chloride. Characterized by elemental analysis, 1H NMR, and LCMS, these derivatives were screened for in vitro antimicrobial, antifungal, and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Antimicrobial and Anticancer Potential
The structure and bioactivity of sulfonamide derivatives are a focus of significant interest due to their broad spectrum of biological activities. For instance, some novel sulfones with biologically active hydrazides and other moieties starting from related compounds were synthesized and showed promising in vitro anticancer activity against breast cancer cell lines. This indicates the potential of sulfonamide derivatives in developing new anticancer agents (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).
Molecular Docking and Enzyme Inhibition
The biological activity of sulfonamide derivatives is also explored through molecular docking studies to understand their mechanism of action at the molecular level. For example, compounds synthesized from related structures were tested for in vitro antihuman liver hepatocellular carcinoma cell line (HepG2) efficacy, with some showing better activity than reference drugs. Molecular docking studies provided insights into their potential as dihydrofolate reductase (DHFR) enzyme inhibitors, indicating a promising approach for targeting cancer cells (Bashandy, 2015).
Application in Heterocyclic Synthesis
The versatility of sulfonamide derivatives extends to their utility in heterocyclic synthesis, contributing to the development of novel compounds with enhanced biological activities. Their application in synthesizing new heterocycles highlights the compound's significance in medicinal chemistry and drug discovery (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-5-3-4-6-16(14)25-13-17(22)21-10-7-15(8-11-21)26(23,24)18-19-9-12-20(18)2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGHUDGPPODIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)

![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2979760.png)
![N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2979761.png)




![1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2979772.png)

